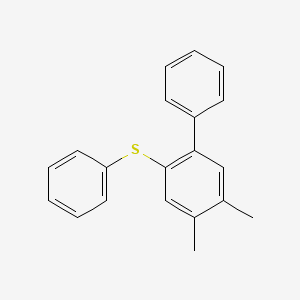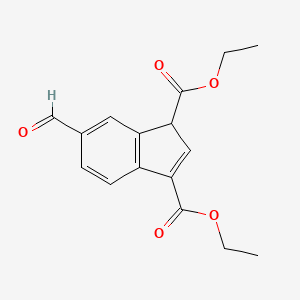![molecular formula C58H66N8O36 B12611093 Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane CAS No. 919106-14-2](/img/structure/B12611093.png)
Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane is a compound that features a unique bicyclic structure. . The presence of the pyridine ring and the azabicyclohexane structure makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane, can be achieved through several methods. One common approach involves the cyclization of 1,n-enynes and related reactions . Another method includes intramolecular and intermolecular cyclopropanations . These reactions often require transition metal catalysis and can be performed under mild conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. Photochemical decomposition of CHF2-substituted pyrazolines is one such method that has been developed for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives . This method offers advantages such as simple operation, mild conditions, and excellent functional group tolerance.
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological targets, including enzymes and receptors . This binding can modulate the activity of these targets, leading to therapeutic effects. For example, some derivatives of this compound have been shown to inhibit proteases, which are enzymes involved in viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other 3-azabicyclo[3.1.0]hexane derivatives such as:
Cycloclavine: An ergot alkaloid with biological activity.
Indolizomycin: An antibiotic with a similar bicyclic structure.
Adozelesin: A synthetic analogue with high cytotoxicity and potential as an antitumor agent.
Uniqueness
What sets oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane apart is its combination of the pyridine ring and the azabicyclohexane structure. This unique combination enhances its biological activity and makes it a versatile compound for various applications in scientific research and industry .
Propiedades
Número CAS |
919106-14-2 |
|---|---|
Fórmula molecular |
C58H66N8O36 |
Peso molecular |
1451.2 g/mol |
Nombre IUPAC |
oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/4C10H12N2.9C2H2O4/c4*1-2-8(5-11-3-1)10-4-9(10)6-12-7-10;9*3-1(4)2(5)6/h4*1-3,5,9,12H,4,6-7H2;9*(H,3,4)(H,5,6) |
Clave InChI |
IVFOVXLDVLRMNJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1(CNC2)C3=CN=CC=C3.C1C2C1(CNC2)C3=CN=CC=C3.C1C2C1(CNC2)C3=CN=CC=C3.C1C2C1(CNC2)C3=CN=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B12611014.png)
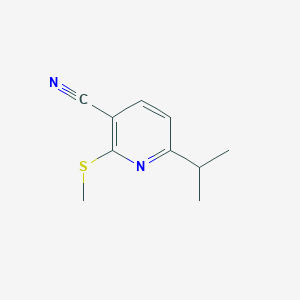
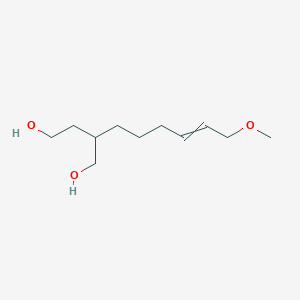
![2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)
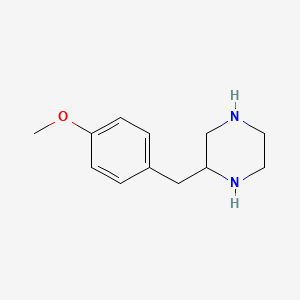
![2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline](/img/structure/B12611035.png)
![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
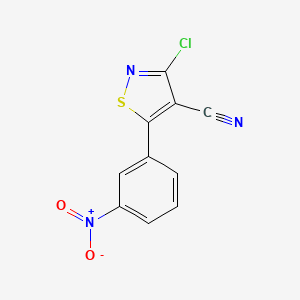
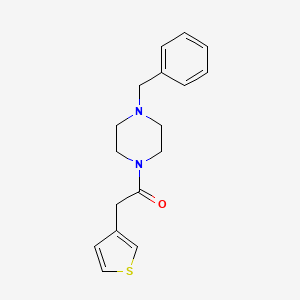
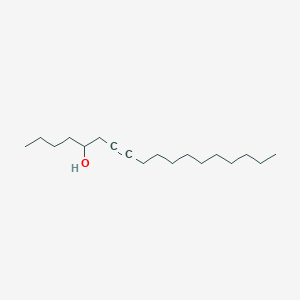
![N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12611059.png)
